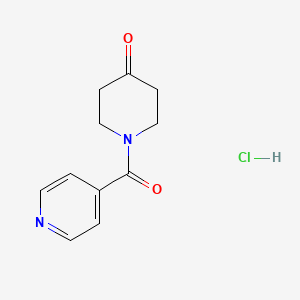

1-Isonicotinoyl-4-piperidinone hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 4-piperidones, which are key components of 1-Isonicotinoyl-4-piperidinone hydrochloride, has been carried out using various methods. One such method involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis

The molecular formula of this compound is C11H13ClN2O2 . The molecular weight of the compound is 240.69 .Scientific Research Applications

Chemical Synthesis and Stereochemistry

Chemical Synthesis and Pharmacological Activity : The stereo- and optical isomers of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester were separated to investigate antihypertensive activities. The alpha-isomer showed a strong hypotensive effect, while the beta-isomer had little activity (Muto, Kuroda, Kawato, Karasawa, Kubo, & Nakamizo, 1988).

Conformational Studies : The conformations of cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidinones were investigated using NMR spectroscopy. This study provided insights into the stereochemistry of these compounds (Aliev, Fomichev, Grishina, Él'natanov, & Kostyanovskii, 1990).

Pharmacology and Anticancer Properties

Anticancer Research : A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols revealed significant cytotoxicity toward various cancer cells. These compounds were found to be potent cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Topoisomerase II Inhibitor and Cytotoxicity : The compound 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride was identified as a potent topoisomerase II inhibitor, demonstrating cytotoxic effects in breast cancer cells (Siwek, Stączek, Wujec, Bielawski, Bielawska, & Paneth, 2012).

Molecular Structure Analysis

Crystal and Molecular Structure : The molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized using X-ray diffraction, computational calculations, and FTIR spectrum, providing valuable information about its molecular geometry (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Rotational Barriers Study : Research on 2-arylpiperidines explored the rotational barriers of C(sp2)-C(sp3) bonds, providing insights into the molecular dynamics of these compounds (Rubiralta, Feliz, Jaime, Giralt, 1986).

Antimicrobial Activities

- Antimycobacterial Spiro-piperidin-4-ones : Spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising antimicrobial activities (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Future Directions

Piperidines, which are key components of 1-Isonicotinoyl-4-piperidinone hydrochloride, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

1-(pyridine-4-carbonyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h1-2,5-6H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFATXNBLAPJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)

![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/structure/B3095870.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3095925.png)